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6-bromo-5-fluoro-1,2,3-benzothiadiazole

Cat. No.: B6193636
CAS No.: 2680539-50-6
M. Wt: 233.1
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Description

Overview of Benzothiadiazole Scaffolds in Modern Organic Chemistry

Benzothiadiazoles are a class of bicyclic heterocyclic compounds where a benzene (B151609) ring is fused to a thiadiazole ring. wikipedia.orgwikipedia.org This structural motif exists in different isomeric forms, with 2,1,3-benzothiadiazole (B189464) and 1,2,3-benzothiadiazole (B1199882) being prominent examples. wikipedia.orgmdpi.com These scaffolds are of immense interest in organic chemistry due to their unique electronic properties and versatile reactivity. mdpi.com The benzothiadiazole core is electron-deficient, which makes it an excellent building block for constructing donor-acceptor systems with tailored optoelectronic characteristics. organic-chemistry.org Consequently, benzothiadiazole derivatives have found widespread applications in materials science, particularly in the design of organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. mdpi.comnih.gov In the realm of medicinal chemistry, the benzothiadiazole nucleus is considered a "privileged structure," as its derivatives have exhibited a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgsmolecule.com

Significance of Halogenation in Benzothiadiazole Derivatives for Tunable Properties

The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the benzothiadiazole framework is a powerful strategy for fine-tuning the physicochemical properties of the resulting derivatives. Halogenation can profoundly influence the electronic structure, molecular packing, and intermolecular interactions of these compounds. For instance, the high electronegativity of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is a critical factor in optimizing the performance of organic electronic devices. Bromine and iodine atoms, on the other hand, are often introduced to serve as reactive handles for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of more complex molecular architectures. wikipedia.org The strategic placement of halogens can also enhance the biological activity of benzothiadiazole derivatives and improve their pharmacokinetic profiles.

Historical Context and Evolution of 1,2,3-Benzothiadiazole Research

The parent compound, 1,2,3-benzothiadiazole, was first synthesized in 1887 through the diazotization of 2-aminothiophenol (B119425). wikipedia.org Another significant synthetic route is the Herz reaction, which allows for the conversion of anilines into benzothiadiazoles. wikipedia.org For many years, research on 1,2,3-benzothiadiazoles was primarily focused on their synthesis and basic reactivity. wikipedia.org A notable application that emerged was the use of a derivative, acibenzolar-S-methyl, as a fungicide in agriculture. wikipedia.org In recent decades, with the advancement of synthetic methodologies and a deeper understanding of structure-property relationships, the research focus has expanded significantly. Scientists are now exploring the use of 1,2,3-thiadiazole (B1210528) derivatives in a broader range of applications, including as potential antiviral and antifungal agents, and as plant activators.

Current Research Landscape for 6-Bromo-5-fluoro-1,2,3-benzothiadiazole and Related Structures

While the broader family of halogenated benzothiadiazoles is a subject of intense study, specific research on this compound is still emerging. This particular compound is commercially available, indicating its utility as a building block in synthetic and medicinal chemistry. The presence of both a bromine and a fluorine atom on the benzene ring makes it a highly versatile intermediate. The fluorine atom can be expected to modulate the electronic properties of the molecule, while the bromine atom provides a reactive site for further functionalization through reactions like Suzuki or Buchwald-Hartwig cross-coupling.

The synthesis of this compound would likely proceed from a correspondingly substituted 2-aminothiophenol, a common precursor for 1,2,3-benzothiadiazoles. wikipedia.org Given the lack of extensive published research specifically on this compound, its potential applications can be inferred from studies on related structures. For example, other bromo-substituted benzothiadiazoles are key intermediates in the synthesis of complex luminophores and materials for organic electronics. nih.gov Similarly, fluorinated benzothiadiazoles have shown promise in enhancing the efficiency of organic solar cells. Therefore, this compound represents a promising, yet underexplored, scaffold for the development of novel functional materials and potential pharmaceutical agents.

Compound Data

Below are tables detailing the available information for this compound and related compounds for comparative context.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₂BrFN₂S
Molecular Weight 233.06 g/mol
Canonical SMILES C1=C(C2=C(C=C1F)N=NS2)Br

Data sourced from chemical supplier information.

Table 2: Comparison of Related Benzothiadiazole Derivatives

CompoundCAS NumberMolecular FormulaKey Research Area
1,2,3-Benzothiadiazole273-77-8C₆H₄N₂SParent compound, fungicide derivatives wikipedia.org
2,1,3-Benzothiadiazole273-13-2C₆H₄N₂SBuilding block for conductive polymers and fluorescent probes wikipedia.org
4,7-Dibromo-2,1,3-benzothiadiazole15155-41-6C₆H₂Br₂N₂SIntermediate for organic electronics wikipedia.org
6-Bromo-5-fluoro-1,3-benzothiazole1022151-31-0C₇H₃BrFNSRelated heterocyclic scaffold

Properties

CAS No.

2680539-50-6

Molecular Formula

C6H2BrFN2S

Molecular Weight

233.1

Purity

95

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 6 Bromo 5 Fluoro 1,2,3 Benzothiadiazole

Established Synthetic Pathways to the 1,2,3-Benzothiadiazole (B1199882) Core

The formation of the 1,2,3-benzothiadiazole heterocyclic system is distinct from its 2,1,3-isomer. The primary methods for creating the 1,2,3-isomer hinge on the transformation of ortho-substituted anilines.

A fundamental and widely employed method for the synthesis of the 1,2,3-benzothiadiazole core is the diazotization of a 2-aminothiophenol (B119425) derivative. This intramolecular cyclization process, often referred to as the Jacobson synthesis, is a reliable route to the heterocycle. The reaction proceeds by treating the 2-aminothiophenol with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric or sulfuric acid), at low temperatures. The resulting diazonium salt is unstable and readily cyclizes, with the sulfur atom acting as an internal nucleophile to attack the diazonium group, leading to the formation of the stable 1,2,3-benzothiadiazole ring with the extrusion of nitrogen gas. This method's primary advantage is its efficiency and the direct formation of the desired ring system from a readily accessible precursor.

While ortho-phenylenediamine derivatives are the quintessential starting materials for the synthesis of the isomeric 2,1,3-benzothiadiazole (B189464) through reaction with reagents like thionyl chloride (SOCl₂), the synthesis of the 1,2,3-benzothiadiazole core from aniline (B41778) derivatives can be achieved using the Herz reaction. rsc.orgrsc.orgmdpi.com This process involves the reaction of an aniline with disulfur (B1233692) dichloride (S₂Cl₂). The reaction forms an intermediate benzothiazathiolium salt, commonly known as a Herz salt. rsc.orgrsc.org Subsequent diazotization of these Herz compounds can also lead to the formation of 1,2,3-benzothiadiazoles. rsc.orgrsc.org The Herz reaction is particularly useful as it can sometimes be accompanied by chlorination of the benzene (B151609) ring, typically at the para-position relative to the original amino group, offering a pathway to halogenated derivatives. mdpi.com

Regioselective Synthesis of Halogenated Benzothiadiazoles

To synthesize the target compound, 6-bromo-5-fluoro-1,2,3-benzothiadiazole, the precise placement of bromine and fluorine atoms is paramount. This can be achieved either by halogenating the pre-formed benzothiadiazole ring or, more commonly, by constructing the ring from an already halogenated precursor.

Direct bromination of the benzothiadiazole ring system occurs via electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the fused thiadiazole ring and any existing substituents on the benzene ring. The benzothiadiazole system is electron-deficient, which generally makes electrophilic substitution challenging and may require harsh conditions. nih.govacs.org Common brominating agents include molecular bromine (Br₂) in the presence of a Lewis or Brønsted acid, or N-Bromosuccinimide (NBS) in strong acids like concentrated sulfuric acid. For a "fixed-point" strategy, a pre-existing substituent, such as the fluorine atom at the 5-position, would direct the incoming electrophile (Br⁺). The electronic properties of the fluorine atom (ortho-, para-directing but deactivating) and the thiadiazole ring would collectively determine the final position of bromination.

Table 1: Common Bromination Reagents and Conditions

Reagent Typical Conditions Notes
Br₂ / HBr Aqueous HBr, reflux Classical method for brominating electron-deficient aromatics. researchgate.net
NBS / H₂SO₄ Concentrated H₂SO₄, room temp. Provides a source of electrophilic bromine under strong acidic conditions.
CuBr₂ Ionic Liquid, mild temp. Offers a milder alternative for direct bromination of aniline derivatives. nih.gov

Direct fluorination of aromatic rings is often challenging due to the high reactivity of fluorine. Modern electrophilic fluorinating reagents have made these transformations more accessible. Agents like Selectfluor (F-TEDA-BF₄) are widely used for the regioselective fluorination of electron-rich and heterocyclic systems, often under mild conditions. acs.orgacs.org However, a more common and controlled strategy for synthesizing molecules like this compound is to introduce the fluorine atom at an earlier stage. This involves using a fluorinated starting material, such as a substituted fluoroaniline, and then building the heterocyclic ring upon it. nih.gov This approach avoids potential side reactions and issues with regioselectivity associated with the direct fluorination of a complex heterocyclic system.

Table 2: Selected Modern Fluorinating Agents

Reagent Name Chemical Name Application
Selectfluor 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Widely used electrophilic fluorinating agent for various substrates. acs.orgnih.gov
NFSI N-Fluorobenzenesulfonimide Electrophilic fluorine source used in various C-H fluorination reactions.

Synthesis of this compound Precursors

The most logical and controlled synthetic route to this compound involves the preparation of a key precursor, 2-amino-4-bromo-5-fluorothiophenol . This intermediate already contains the required substituents in the correct positions on the benzene ring. The synthesis of this precursor would typically start from a commercially available, appropriately substituted aniline or nitrobenzene.

A plausible synthetic pathway could begin with 4-bromo-5-fluoro-2-nitroaniline. This starting material would undergo a two-step transformation. First, the amino group is converted into a thiol (-SH) group via a Sandmeyer-type reaction, for example, by diazotization followed by reaction with a sulfur-containing reagent like potassium ethyl xanthate and subsequent hydrolysis. The second step involves the reduction of the nitro group to an amine (-NH₂). This reduction can be achieved using various standard methods, such as catalytic hydrogenation (H₂/Pd/C) or with reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid.

The resulting 2-amino-4-bromo-5-fluorothiophenol, which is commercially available, can then be subjected to diazotization as described in section 2.1.1 to yield the final target compound, this compound, in a clean and regiochemically unambiguous manner. bldpharm.com

Advanced Synthetic Transformations for Derivatives of this compound

The functionalization of the benzothiadiazole scaffold, particularly at the C5 and C6 positions, has traditionally been challenging, often requiring multi-step de novo synthesis. However, recent progress in cross-coupling and C-H functionalization techniques has provided more direct and efficient pathways to a diverse range of derivatives.

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, offering a versatile platform for modifying the this compound structure. These reactions are prized for their functional group tolerance and broad substrate scope.

Heck Reaction: The Heck reaction, which couples an unsaturated halide with an alkene, provides a method for introducing vinyl groups onto the benzothiadiazole core. organic-chemistry.orgwikipedia.org This reaction typically proceeds with high trans selectivity. organic-chemistry.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. For instance, the Sonogashira cross-coupling reaction has been employed in the synthesis of multi-acceptor push-pull derivatives where a benzothiadiazole moiety is functionalized. rsc.org

Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between an organoboron compound and an organohalide. researchgate.net It has been successfully applied to the synthesis of various benzothiadiazole derivatives. researchgate.netacs.org For example, 5-aryl benzothiadiazole derivatives have been synthesized in good to excellent yields via Suzuki-Miyaura cross-coupling of 5-boryl benzothiadiazole building blocks with a range of (hetero)aryl bromides using catalyst systems like Pd(OAc)2/XPhos or PdCl2(dppf). nih.govacs.org This approach allows for the systematic introduction of substituents at the C5 position, which was previously difficult to achieve. nih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide. wikipedia.org This method is valuable for creating complex organic molecules. For instance, Stille polymerization has been used to synthesize dithienosilole-co-5-fluoro-2,1,3-benzothiadiazole-containing regio-isomeric polymers. rsc.org The reaction of a triflate derivative of a thiadiazine with tributyltin arenes proceeds chemoselectively to yield 5-aryl-3-chloro-4H-1,2,6-thiadiazin-4-ones. nih.gov

Buchwald–Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds between aryl halides and amines. wikipedia.org It has been utilized in the synthesis of 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazole derivatives. nih.govnih.gov The reaction conditions, including the choice of palladium precatalyst, phosphine (B1218219) ligand, solvent, and base, are crucial for achieving high yields. acs.org For example, the amination of bromoflavones has been achieved using a Pd2(dba)3 catalyst system. researchgate.net

A summary of representative palladium-catalyzed coupling reactions for benzothiadiazole derivatization is presented below:

Reaction TypeCoupling PartnersCatalyst System (Example)Product Type
Heck Aryl halide, AlkenePd(OAc)2, PPh3, BaseSubstituted alkene
Sonogashira Aryl halide, Terminal alkynePd(PPh3)4, CuI, BaseAryl alkyne
Suzuki Aryl halide, Organoboron compoundPd(OAc)2/XPhos, BaseBiaryl
Stille Aryl halide, Organotin compoundPd(PPh3)4Biaryl
Buchwald-Hartwig Aryl halide, AminePd2(dba)3, Phosphine ligand, BaseAryl amine

Direct C–H functionalization has emerged as a powerful and atom-economical strategy for derivatizing benzothiadiazoles, avoiding the need for pre-functionalized starting materials. acs.org

Iridium-Catalyzed C–H Borylation: Regioselective iridium-catalyzed C–H borylation has been a game-changer for the functionalization of the benzothiadiazole benzenoid ring. nih.govacs.orgnih.gov This method allows for the creation of versatile 5-boryl or 4,6-diboryl benzothiadiazole building blocks. nih.govacs.org These borylated intermediates can then undergo a variety of subsequent transformations, including Suzuki-Miyaura cross-coupling, to introduce a wide range of substituents at the C4, C5, C6, and C7 positions. nih.govacs.org The regioselectivity of the borylation can be controlled by the choice of catalyst and reaction conditions. nih.govdiva-portal.org For example, using [Ir(OMe)COD]2 as a precatalyst with specific ligands can favor borylation at the C5 position. nih.govacs.orgdiva-portal.org This approach has been particularly valuable for accessing previously difficult-to-synthesize 5-substituted and 4,6-disubstituted benzothiadiazole derivatives. nih.govacs.orgnih.gov Iridium-catalyzed borylation has also proven effective for other halogenated heterocycles, such as fluoroquinolines. nih.gov

A summary of Iridium-catalyzed C-H borylation of benzothiadiazole is presented below:

Catalyst SystemReagentProductSubsequent Transformations
[Ir(OMe)COD]2, ligandB2(pin)25-Boryl or 4,6-diboryl BTDSuzuki-Miyaura coupling, etc.

The generation and trapping of benzothiadiazole-based arynes opens up unique avenues for derivatization. nih.govacs.orgdiva-portal.org These highly reactive intermediates can be generated from appropriately substituted benzothiadiazole precursors, such as those bearing a triflate and a silyl (B83357) group ortho to each other, or from dihalo derivatives. The aryne can then be trapped by various nucleophiles or undergo cycloaddition reactions to form novel fused ring systems. The regioselectivity of the nucleophilic attack on the aryne is influenced by the electronic and steric properties of the benzothiadiazole core. nih.govdiva-portal.org This strategy provides access to a range of functionalized benzothiadiazoles that would be challenging to synthesize via other methods. nih.govacs.orgdiva-portal.org

The construction of fused ring systems containing the benzothiadiazole unit is a key strategy for developing materials with extended π-conjugation and unique electronic properties.

Cadogan Reaction: The reductive cyclization of nitroarenes, known as the Cadogan reaction, has been successfully employed to create fused tetracyclic and hexacyclic thiadiazolocarbazoles. nih.govacs.org This reaction proceeds with high regioselectivity, which is notable for substrates with multiple potential cyclization sites. nih.govacs.org

Aza-Robinson Annulation: The aza-Robinson annulation is a powerful method for constructing fused bicyclic amides. nih.gov This strategy involves a conjugate addition followed by an intramolecular aldol (B89426) condensation. While not directly applied to this compound in the provided sources, it represents a potential strategy for creating fused systems incorporating this core.

The incorporation of benzothiadiazole units into π-extended conjugated systems is a major focus in materials science due to their potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). acs.orgacs.orgmdpi.com

The synthesis of these systems often relies on the palladium-catalyzed cross-coupling reactions discussed earlier, such as Suzuki and Stille couplings, to link benzothiadiazole monomers with other aromatic or heteroaromatic units. researchgate.netacs.org For example, π-conjugated polymers containing benzotriazole (B28993) units, structurally similar to benzothiadiazole, have been synthesized via palladium-catalyzed direct C-H cross-coupling polycondensation. mdpi.com Additionally, novel benzothiazole (B30560) compounds with extended conjugated systems have been synthesized, demonstrating the versatility of this structural motif in creating larger, functional molecules. cgu.edu.twarkat-usa.org The strategic placement of electron-donating and electron-withdrawing groups along the polymer backbone allows for the fine-tuning of the material's electronic and optical properties. researchgate.net

Scale-Up and Process Development Considerations in this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that require careful consideration and process optimization. The primary goals of scale-up are to ensure safety, consistency, cost-effectiveness, and high product quality.

Key Considerations for Scale-Up:

Thermal Safety of Diazotization: The initial diazotization step is exothermic and involves the formation of a potentially unstable diazonium salt. On a large scale, efficient heat dissipation is critical to prevent runaway reactions. This necessitates the use of jacketed reactors with precise temperature control and a carefully controlled addition rate of the diazotizing agent.

Handling of Hazardous Reagents: The use of bromine or other corrosive and toxic brominating agents requires specialized handling procedures and equipment to ensure worker safety and prevent environmental release. Closed-system transfers and appropriate personal protective equipment are mandatory.

Reaction Kinetics and Mixing: In large reactors, achieving uniform mixing is more challenging. Poor mixing can lead to localized "hot spots" during exothermic steps or incomplete reactions, resulting in lower yields and increased impurity formation. The selection of appropriate stirring mechanisms and agitation speeds is crucial.

Purification and Isolation: The purification of the final product on a large scale often requires moving from chromatographic methods, which are common in the lab, to more scalable techniques like crystallization or distillation. Developing a robust crystallization process is key to obtaining a product with high purity. This involves a detailed study of solvent selection, cooling profiles, and seeding strategies.

The following table summarizes some of the key challenges and potential solutions in the process development of this compound synthesis.

Process StepChallengePotential Solution
Diazotization Thermal runawayJacketed reactor with precise temperature control, slow addition of reagents.
Bromination Handling of corrosive bromineClosed-system transfers, use of less hazardous brominating agents like NBS.
Work-up Emulsion formation during extractionSelection of appropriate solvent pairs, use of demulsifiers.
Purification Difficulty of chromatographic separationDevelopment of a robust crystallization process.
Waste Management Disposal of acidic and brominated wasteNeutralization and appropriate treatment of waste streams.

This table outlines potential challenges and solutions in the scale-up process based on general chemical engineering principles.

Furthermore, process analytical technology (PAT) can be implemented to monitor reaction progress in real-time, allowing for better control and optimization of the manufacturing process. This can lead to improved consistency, higher yields, and reduced cycle times.

Reactivity and Mechanistic Insights of 6 Bromo 5 Fluoro 1,2,3 Benzothiadiazole Derivatives

Electronic Effects of Bromine and Fluorine Substituents on Reactivity

The reactivity of the 6-bromo-5-fluoro-1,2,3-benzothiadiazole ring is heavily dictated by the electronic properties of its substituents. Both bromine and fluorine are halogens and exert a combination of inductive and resonance effects.

Inductive Effect: Fluorine is the most electronegative element, and bromine is also highly electronegative. Consequently, both atoms exert a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the benzene (B151609) ring, making it more electron-deficient. This deactivation is crucial in determining the molecule's susceptibility to different types of chemical reactions.

Fluorination is a widely used strategy to modify the electronic properties of conjugated polymers for organic electronics. researchgate.net Introducing fluorine atoms into the benzothiadiazole backbone is an effective way to lower the frontier orbital energy levels (HOMO and LUMO). researchgate.net This is because fluorine's strong electron-withdrawing nature can enhance the electron-accepting properties of the benzothiadiazole unit. rsc.orgrsc.org For instance, increasing the number of fluorine atoms on a benzothiadiazole-based polymer leads to a progressive lowering of the HOMO energy level, which can improve charge transfer and collection efficiency in organic photovoltaic devices. rsc.org

While specific experimental data on this compound is limited in the searched literature, computational studies on related substituted benzothiazoles and benzothiadiazoles show that electron-withdrawing groups, such as nitro groups, and even halogen substituents, significantly impact the electronic structure. nih.govmdpi.com For example, a computational study on substituted benzothiazoles revealed that a trifluoromethyl (-CF3) group, a strong electron-withdrawing substituent, leads to the lowest HOMO-LUMO energy gap, indicating increased reactivity. mdpi.com This suggests that the combined electron-withdrawing power of bromine and fluorine in this compound would similarly lower the energy gap and enhance its reactivity towards certain reagents.

Electrophilic and Nucleophilic Substitution Patterns in Benzothiadiazole Systems

The electron-deficient nature of the benzothiadiazole ring system, further amplified by the bromo and fluoro substituents, governs its behavior in substitution reactions.

Electrophilic Aromatic Substitution: The 1,2,3-benzothiadiazole (B1199882) ring is inherently electron-poor, making electrophilic aromatic substitution reactions challenging. acs.orgwikipedia.org Such reactions typically require harsh conditions. acs.org The presence of two strong electron-withdrawing groups, bromine and fluorine, in this compound would further deactivate the ring towards electrophilic attack. Compared to benzene, which readily undergoes electrophilic substitution, the benzothiadiazole ring's reduced nucleophilicity makes reactions like nitration significantly slower. wikipedia.orgyoutube.com

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient character of the ring makes it highly susceptible to nucleophilic aromatic substitution. This type of reaction is facilitated by electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. youtube.com The nitro group is a classic example of such an activating group. youtube.com The bromine atom in this compound, being a good leaving group, can be displaced by strong nucleophiles. The fluorine atom, although a weaker leaving group than bromine, also contributes to activating the ring for nucleophilic attack. The positions ortho and para to strong electron-withdrawing groups are typically the most reactive sites in SNAr reactions. youtube.com

Recent research has also explored C-H functionalization as a versatile method for derivatizing the benzothiadiazole core, offering alternatives to traditional substitution reactions and allowing access to previously inaccessible substitution patterns. acs.orgnih.gov

Role of the Benzothiadiazole Core as an Electron Acceptor Unit

The 2,1,3-benzothiadiazole (B189464) (BTD) isomer is widely recognized as an excellent electron acceptor unit in the design of functional organic materials. rsc.orgrsc.orgmdpi.com This property stems from the electron-deficient nature of the thiadiazole ring fused to the benzene ring. When incorporated into donor-acceptor (D-A) type molecules, the BTD core facilitates intramolecular charge transfer (ICT) from the electron-donating moiety to the electron-accepting BTD unit. rsc.orgmdpi.com This ICT is fundamental to the optical and electronic properties of these materials.

The electron-accepting strength of the BTD unit can be tuned by introducing substituents. The addition of electron-withdrawing groups, such as fluorine, enhances its acceptor character. rsc.orgnih.govnih.gov This enhancement is reflected in the lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy level. nih.govnih.gov A deeper LUMO level facilitates electron injection and can lead to improved performance in organic electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govnih.gov For example, polymers containing fluorinated benzothiadiazole units often exhibit higher electron mobility compared to their non-fluorinated counterparts. nih.gov

The isomeric 1,2,3-benzothiadiazole also possesses electron-accepting properties. Quantum-mechanical calculations indicate that it has a high LUMO energy and a large energy band gap, suggesting good electron conductivity. nih.gov The table below compares the calculated frontier orbital energies of 1,2,3-benzothiadiazole with other electron-deficient heterocycles.

HeterocycleEHOMO (eV)ELUMO (eV)Eg (eV)Reference
1,2,3-Benzothiadiazole-6.40-1.255.15 nih.gov
2,1,3-Benzothiadiazole-6.57-2.224.35 nih.gov

The strong electron-accepting nature of the benzothiadiazole core is a cornerstone of its utility in materials science, enabling the design of materials with tailored electronic and photophysical properties. rsc.orgrsc.org

Reactive Intermediates and Transition State Analysis in Benzothiadiazole Transformations

The transformations of benzothiadiazole derivatives often proceed through highly reactive intermediates. One of the most notable intermediates in the chemistry of aromatic compounds is the aryne . Recent studies have demonstrated the generation of 2,1,3-benzothiadiazol-4,5-yne as a reactive intermediate. acs.org Arynes are exceptionally versatile electrophiles that can react with a wide range of nucleophiles and trapping agents. acs.orgnih.gov

The generation of this heteroaryne can be achieved under mild conditions from an iodonium (B1229267) salt precursor. acs.org The regioselectivity of the subsequent trapping reaction can be predicted using the Aryne Distortion Model, which suggests that nucleophilic attack occurs preferentially at the more linear (less distorted) carbon of the strained triple bond. acs.orgnih.gov Density Functional Theory (DFT) calculations have been employed to predict the distortion of the triple bond in the 2,1,3-benzothiadiazol-4,5-yne intermediate, successfully forecasting the regioselectivity of its reactions. acs.org

In nucleophilic aromatic substitution reactions, the key intermediate is the Meisenheimer complex . This is a resonance-stabilized carbanion formed by the addition of the nucleophile to the aromatic ring. youtube.com The stability of this complex is crucial for the reaction to proceed and is enhanced by the presence of electron-withdrawing groups on the ring, which help to delocalize the negative charge. youtube.com For this compound, the bromine and fluorine atoms, along with the inherent electron deficiency of the benzothiadiazole core, would effectively stabilize such an intermediate.

Mechanistic Studies of Specific Reactions (e.g., Extrusion Reactions)

Benzothiadiazoles can undergo extrusion reactions, which involve the cleavage of bonds within the heterocyclic ring and the expulsion of a small molecule. A common extrusion reaction for 2,1,3-benzothiadiazoles is the reductive cleavage of the N–S bonds to yield an ortho-phenylenediamine. mdpi.com This transformation can be seen as a deprotection strategy, where the benzothiadiazole unit serves to protect a diamino functionality. mdpi.comwikipedia.org

The mechanism of this reductive extrusion can be facilitated by various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) in the presence of a cobalt(II) chloride catalyst. mdpi.com This method is effective for regenerating the diamine from the stable benzothiadiazole precursor. This strategy allows for modifications to be made to the aromatic ring that would not be compatible with free amino groups. For example, a bromination reaction can be performed on the benzothiadiazole, followed by the extrusion reaction to yield a bromo-substituted ortho-phenylenediamine. mdpi.com

Another significant reaction is the thermal or photochemical extrusion of dinitrogen (N₂) from 1,2,3-benzothiadiazoles. acs.org This reaction is a known route to generate highly reactive thioketene (B13734457) intermediates or, via rearrangement, other sulfur-containing heterocycles. The thermal decomposition of 1,2,3-benzothiadiazole itself has been studied, highlighting its potential to form various reactive species upon heating. acs.org While specific mechanistic studies on the extrusion reactions of this compound are not detailed in the provided search results, the fundamental principles of these reactions would apply, with the electronic influence of the halogen substituents likely affecting the reaction rates and pathways.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Principles of Rational Design for Benzothiadiazole-Based Functional Molecules

Rational design is a cornerstone of developing advanced functional materials. researchgate.netnih.gov In the context of benzothiadiazole derivatives, this approach involves the strategic combination of the electron-deficient BTD core with various electron-donating (donor) or electron-accepting (acceptor) units to create molecules with desired electronic and photophysical properties. rsc.org This "D-A" (donor-acceptor) or "D-A-D" architecture is fundamental to their function. rsc.orgresearchgate.net

The goal is to control the intramolecular charge transfer (ICT) characteristics, which dictate the molecule's absorption and emission of light, as well as its behavior as a semiconductor. researchgate.netrsc.org For instance, a multidonor benzothiadiazole derivative was rationally designed to create a multifunctional compound for organic photonics and electronics. researchgate.netnih.gov This molecule successfully acted as a red optical waveguide and a p-type semiconductor in organic field-effect transistors (OFETs). researchgate.netnih.gov Theoretical calculations, such as Density Functional Theory (DFT), play a crucial role in this process by predicting the optimized structure and frontier molecular orbitals (HOMO and LUMO) before synthesis, thus guiding the design process. researchgate.net

This design strategy has also been applied in medicinal chemistry. Benzothiadiazole-based derivatives have been designed as potent inhibitors of the STAT3 signaling pathway, a target in cancer therapy. nih.gov By modifying the structure, researchers developed compounds that could block the phosphorylation of STAT3, leading to cancer cell apoptosis. nih.gov These examples underscore the principle that by understanding the function of each molecular fragment, new BTD derivatives with tailored, multifunctional characteristics can be systematically developed. researchgate.netnih.gov

Influence of Halogen Position and Number on Molecular Properties and Activities

Halogenation is a powerful tool for modulating the properties of benzothiadiazole-based materials. The position, number, and even the type of halogen atom (e.g., fluorine vs. chlorine) can have a profound impact on the molecule's structural and optoelectronic characteristics. acs.org

In conjugated polymers incorporating benzothiadiazole, halogenation directly influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. unistra.fr Introducing electron-withdrawing halogens like fluorine or chlorine generally results in higher oxidation potentials and deeper HOMO levels compared to non-halogenated analogues. unistra.fr This effect is amplified with the addition of more halogen atoms. For example, a benzothiadiazole polymer with two fluorine atoms (PF2) has a deeper HOMO level than one with a single fluorine atom (PF1). unistra.fr

Interestingly, the type of halogen also matters. A dichlorinated benzothiadiazole polymer (PCl2) was found to have a significantly deeper HOMO level (by 0.10 eV) than its difluorinated counterpart (PF2), highlighting the stronger electron-withdrawing effect of chlorine in this context. unistra.fr This demonstrates that a nuanced approach, considering both the number and nature of halogens, is necessary for precise energy-level tuning. acs.org While reducing the number of fluorine atoms might be a strategy to improve processing conditions for thin films, the choice of halogen is a key determinant of the final material's properties. acs.org In other classes of compounds, such as sulfur-containing flavonoids, the antibacterial potency was found to increase when moving from fluorine to iodine, suggesting that atomic size, in addition to electronic effects, can be a critical factor. nih.gov

Impact of Peripheral Substituents on Benzothiadiazole Frameworks

A study on 4-ethynyl-2,1,3-benzothiadiazole derivatives demonstrated this principle effectively. rsc.org

Strong Electron-Donating Groups (e.g., -N(CH₃)₂, -OCH₃): When attached, they create strong "push-pull" systems. These molecules exhibit significant solvatochromism (a change in color with solvent polarity) and have high fluorescence quantum yields in nonpolar solvents but low yields in polar ones. rsc.org

Weak Electron-Donating or Electron-Withdrawing Groups : These form "weak push-pull" or "pull-pull" systems. They show less pronounced solvatochromism and tend to have higher fluorescence quantum yields in polar solvents. rsc.org

Beyond photophysics, peripheral groups also influence how molecules self-assemble in the solid state. researchgate.net Different alkyl side-group substitutions on the molecular backbone can lead to different packing in crystals, which in turn affects the material's bulk electronic properties. researchgate.net For example, in a series of phosphinoamines based on 4-amino-2,1,3-benzothiadiazole, the molecular environment created by the substituents and their interactions led to unique photophysical phenomena, including fluorosolvatochromism and aggregation-induced emission effects. nih.gov The stability of oxidized or reduced forms of the molecule, a key factor for use in electronic devices, can also be assessed and tuned via these peripheral modifications. rsc.org

Quantitative Structure-Activity Relationships (QSAR) for Benzothiadiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the structural features of a series of compounds with their biological activity or chemical reactivity. chula.ac.th These models provide a mathematical framework for predicting the activity of new, unsynthesized molecules, thereby streamlining the design process. elsevierpure.com

For benzothiazole (B30560) derivatives, a related class of compounds, 3D-QSAR models have been successfully developed to understand their inhibitory activity against enzymes like c-Jun N-terminal kinase-3 (JNK3). nih.gov These models use molecular field analysis (MFA) and receptor surface analysis (RSA) to generate correlations. The resulting models showed good predictive power, with conventional r² values of 0.849 (MFA) and 0.766 (RSA). nih.gov Such studies can identify which structural properties are crucial for activity.

Below is an interactive data table summarizing descriptors used in a GQSAR model for anticancer benzothiazole derivatives.

Descriptor NameFragmentContribution to Activity
R1-DeltaEpsilonCR1A descriptor related to electronic properties.
R1-XKHydrophilic AreaR1Represents the hydrophilic surface area of the fragment.
R2-6 Chain CountR2The number of chains at position 6 of the fragment.

Data sourced from a GQSAR study on benzothiazole derivatives. chula.ac.th

Conformational Analysis and its Implications for Molecular Design

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. mdpi.com The preferred conformation of a molecule is critical as it dictates how it interacts with its environment, such as a biological receptor or another molecule in a crystal lattice. nih.gov

For benzothiazole derivatives, conformational analysis has been performed by systematically rotating the dihedral angle between the benzothiazole ring and an attached phenyl ring. mdpi.com Using computational methods like Density Functional Theory (DFT), researchers can identify the most energetically stable conformers. mdpi.com In one such study, two low-energy conformers were found at 0° and 180°, indicating specific preferred orientations. mdpi.com

The conformation of a molecule directly impacts its properties and therefore its design. For instance, the ability of a drug molecule to bind to its target protein is highly dependent on it adopting the correct three-dimensional shape. nih.gov Molecular docking studies, which predict the binding orientation of a molecule to a target, inherently rely on conformational possibilities. For JNK3 inhibitors, docking studies revealed that a hydrogen bond with the amino acid GLN155 was crucial for selective binding, a feature dependent on the ligand's conformation. nih.gov Therefore, understanding the conformational preferences and flexibility of benzothiadiazole derivatives is essential for designing molecules with optimized interactions for applications in both materials science and drug discovery. nih.govmdpi.com

Applications in Advanced Materials Science and Optoelectronics

Benzothiadiazoles as Electron-Acceptor Building Blocks in Organic Electronicsresearchgate.netnih.govresearchgate.net

The electron-deficient nature of the benzothiadiazole unit is a cornerstone of its utility in organic electronics. researchgate.netrsc.org This inherent property allows it to function as an effective electron acceptor, a critical role in the operation of various organic electronic devices. When integrated into larger molecular or polymeric structures, benzothiadiazole moieties facilitate the formation of donor-acceptor (D-A) systems. rsc.orgnih.gov This architecture is fundamental to the function of many organic semiconductors, enabling efficient charge separation and transport.

The development of novel organic semiconductors is a primary driver of progress in organic electronics. researchgate.net Benzothiadiazole derivatives are instrumental in the design of both small molecule and polymeric semiconductors. nih.govrsc.org The introduction of fluorine atoms into the benzothiadiazole core, as seen in 6-bromo-5-fluoro-1,2,3-benzothiadiazole, is a key strategy for tuning the electronic properties of these materials. acs.orgacs.org Fluorination effectively lowers the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which can enhance the open-circuit voltage in solar cells and improve charge transport characteristics. acs.org

For instance, new organic semiconductors with a donor-acceptor-donor framework have been synthesized using fluorinated benzothiadiazole as the acceptor unit. acs.org These materials have demonstrated suitability for use as p-type organic semiconductors in high-efficiency solution-processed small molecule organic solar cells. acs.org The substitution with fluorine on the benzothiadiazole unit has been shown to decrease the HOMO level and increase the hole mobilities of the resulting derivatives. acs.org

Benzothiadiazole and its derivatives are crucial in the creation of photoluminescent compounds for organic light-emitting diodes (OLEDs). researchgate.netpolyu.edu.hk Their strong electron-withdrawing capabilities help to enhance the electronic properties of the resulting materials. researchgate.net The design of molecules incorporating the benzothiadiazole core can lead to materials with desirable emission characteristics.

Research has shown that designing emitters with a donor-acceptor structure, where benzothiadiazole acts as the acceptor, can produce materials with red-shifted absorption and photoluminescence bands, which is significant for developing red and near-infrared (NIR) OLEDs. researchgate.net For example, novel emitters based on 5,6-difluorobenzo[c] researchgate.netnih.govrsc.orgthiadiazole have been synthesized, demonstrating the potential for deep-red and NIR emission in OLEDs. frontiersin.org The strategic insertion of a thiophene (B33073) bridge between the donor and the benzothiadiazole acceptor has been shown to cause a significant red-shift in the emission peak while maintaining a high photoluminescence quantum yield. frontiersin.org

Theoretical studies on benzothiazole (B30560) derivatives have further illuminated their potential in OLED applications. research-nexus.netresearchgate.net These studies, employing quantum-chemical methods, have examined the geometry, electronic, and optical properties of these compounds, revealing that their structural configurations are critical to their light-emitting efficiency. research-nexus.net

Organic field-effect transistors (OFETs) are fundamental components of organic circuits, and the performance of these devices is heavily reliant on the properties of the organic semiconductor used. researchgate.netyoutube.com Benzothiadiazole-based materials have shown significant promise as the active layer in OFETs. researchgate.netrsc.org

New benzothiadiazole derivatives have been synthesized and characterized as small-molecule organic semiconductors for OFETs. nih.gov For example, thin films of certain benzothiadiazole derivatives have exhibited p-channel characteristics with high hole mobilities and excellent current on/off ratios. nih.gov Furthermore, by blending these p-channel semiconductors with n-channel materials, ambipolar transistors with balanced hole and electron mobilities have been fabricated. nih.gov

A comparative study of different electron acceptor units in solution-processable organic semiconductors highlighted the effectiveness of benzothiadiazole. nih.govnih.gov While a thiazolobenzotriazole-based semiconductor showed higher electron mobility, the benzothiadiazole-based counterpart still displayed respectable n-channel OFET performance. nih.govnih.gov This underscores the versatility of benzothiadiazole as a building block for a range of semiconductor types.

Table 1: Performance of Benzothiadiazole-Based Organic Field-Effect Transistors

Semiconductor MaterialTransistor TypeHole Mobility (cm²/V·s)Electron Mobility (cm²/V·s)On/Off Ratio
PT-BTDp-channel0.10->10⁷
PT-BTD / PDI-based blendAmbipolar0.100.07-
NDI-BTT-NDIn-channel-0.0288-
NDI-TBZT-NDIAmbipolar0.001340.151-

Data sourced from multiple studies and presented for comparative purposes. nih.govnih.govnih.gov

Photovoltaic Applications and Solar Cell Architecturesnih.govnih.govacs.orgnih.govresearchgate.net

The tunability of benzothiadiazole's electronic properties makes it a highly attractive component for organic photovoltaic (OPV) devices. researchgate.netrsc.org Its role is particularly prominent in the development of both donor and acceptor materials for the photoactive layer of organic solar cells. nih.govnih.gov

The advent of non-fullerene acceptors (NFAs) has marked a significant turning point in the field of organic solar cells, leading to substantial improvements in power conversion efficiencies (PCEs). researchgate.net Benzothiadiazole has emerged as a critical building block in the design of high-performance NFAs due to its strong electron-withdrawing properties, structural rigidity, and adaptability. researchgate.net

The optoelectronic properties of benzothiadiazole-based small molecules can be effectively modulated by altering their molecular structure. researchgate.net A particularly successful strategy involves the development of nonfused NFAs with an A–D–A′–D–A architecture, where benzothiadiazole serves as the central electron-deficient core (A'). acs.orgosti.gov By modifying the terminal electron-withdrawing groups, researchers can fine-tune the material's optical properties, energy levels, and molecular crystallinity. osti.gov For example, two such nonfused NFAs, BTCIC and BTCIC-4Cl, achieved impressive PCEs of 9.3% and 10.5%, respectively, when blended with a suitable polymer donor. osti.gov

Benzothiadiazole is a versatile component in both polymeric and small molecule donor-acceptor systems for organic solar cells. rsc.org In these systems, the benzothiadiazole unit is typically the acceptor, paired with an electron-donating moiety to create a material with a low bandgap, which is crucial for efficient light absorption. nih.govrsc.org

Donor-acceptor type semiconducting polymers incorporating benzothiadiazole derivatives as the acceptor units have been synthesized and tested in bulk-heterojunction solar cells. nih.gov For instance, copolymers of fluorene (B118485) (donor) and new benzothiadiazole-based acceptor blocks have yielded PCEs of up to 2.08% when blended with PC₇₁BM. nih.gov

Similarly, small molecule donor-acceptor systems have been developed. An unsymmetrical small molecule with a D₁–A–A′−π–D₂ structure, where benzothiadiazole is part of the acceptor core, has been designed for solution-processed bulk heterojunction solar cells. acs.org This molecule exhibited a low HOMO-LUMO gap and a deep HOMO energy level, and devices fabricated with it achieved a PCE of up to 4.61% with the use of a solvent additive. acs.org

Table 2: Photovoltaic Performance of Benzothiadiazole-Based Solar Cells

Donor:Acceptor SystemVₒc (V)Jₛc (mA/cm²)FFPCE (%)
P3HT:BTDT2R---5.09
PPDT2FBT:BTDT2R---6.90
PTB7-Th:BTDT2R---8.19
PM6:WHC-1---6.6
PM6:WHC-4---9.3
BTD3:PC₇₁BM (with CN additive)0.909.480.544.61

Modulation of Electronic and Optical Properties for Enhanced Performance

In the general class of benzothiadiazoles, the introduction of bromo and fluoro substituents is a known strategy to alter their electronic and optical properties. mdpi.com Bromination, for instance, provides a reactive site for further chemical modifications through cross-coupling reactions, allowing for the extension of the π-conjugated system and thus, a tuning of the absorption and emission spectra. mdpi.com Fluorination is often employed to lower the energy levels of the molecular orbitals, which can be beneficial for applications in organic electronics. rsc.org While these principles are well-documented for the BTD class, specific data on how the 6-bromo-5-fluoro substitution pattern impacts these properties in 1,2,3-benzothiadiazole (B1199882) is not available.

Fluorescent Probes and Optical Sensing Devices

Benzothiadiazole derivatives are widely explored as fluorophores for the development of sensors and imaging agents due to their inherent fluorescence and environmental sensitivity. mdpi.comnih.gov

Fluorescent Probes and Optical Sensing Devices

Chemosensors and Chemodosimeters for Analyte Detection

The benzothiadiazole scaffold is a common component in the design of chemosensors for the detection of various analytes, including metal ions. rsc.orgbohrium.com The sensing mechanism often relies on the interaction of the analyte with the sensor molecule, leading to a detectable change in the fluorescence signal. The specific substitution pattern on the benzothiadiazole ring can influence the selectivity and sensitivity of the sensor. Research on other benzothiadiazole-based sensors has shown that they can be effective in detecting ions like Al³⁺, Cr³⁺, and Fe³⁺. rsc.orgbohrium.com However, no studies have been published that utilize this compound for this purpose.

Bioimaging Applications of Benzothiadiazole Fluorophores

The favorable photophysical properties of benzothiadiazole derivatives, such as high quantum yields and photostability, make them attractive candidates for bioimaging applications. nih.gov They have been successfully used to label various cellular components and for in-vivo imaging. rsc.orgnih.gov Fluorinated benzothiadiazoles, in particular, have been investigated for developing full-color emissive fluorophores for cell imaging. rsc.org The specific compound this compound has not been featured in any published bioimaging studies.

Other Advanced Material Applications (e.g., Liquid Crystal Materials)

The rigid, planar structure of the benzothiadiazole core makes it a suitable mesogen for the construction of liquid crystalline materials. mdpi.combiointerfaceresearch.com The introduction of flexible side chains and terminal polar groups can induce various liquid crystalline phases. While research has been conducted on other fluorinated and substituted benzothiadiazole-based liquid crystals, there is no available literature on the liquid crystalline properties of this compound.

Exploration of Biological Activities and Mechanistic Insights in Vitro/pre Clinical Focus

Anticancer Activity Research of Benzothiadiazole Derivatives

Benzothiadiazole derivatives have demonstrated considerable potential as anticancer agents, with numerous studies highlighting their efficacy against various cancer cell lines. nih.govnih.govresearchgate.net These compounds have shown promise in targeting tumors in the breast, colon, lungs, and liver, among others. nih.gov

In Vitro Studies on Tumor Cell Lines

The anticancer properties of benzothiadiazole derivatives have been extensively studied in vitro across a range of human tumor cell lines. Research has shown that these compounds can induce cytotoxic effects and inhibit the proliferation of cancer cells. For instance, certain fluorinated 2-aryl benzothiazole (B30560) derivatives have exhibited potent activity against breast cancer cell lines such as MCF-7 and MDA-MB-468. nih.gov

One study reported that a substituted chlorophenyl oxothiazolidine-based benzothiazole derivative showed a 96.8% inhibition of the HeLa cell line with an IC₅₀ value of 9.76 µM. nih.gov Another study highlighted that benzothiazole-2-thiol derivatives displayed significant antiproliferative activities against a panel of human cancer cell lines, with some derivatives showing IC₅₀ values ranging from 1.1 µM to 8.8 µM, which is comparable to the standard drug cisplatin. nih.gov

Furthermore, the introduction of a pyrazole (B372694) moiety to the benzothiazole scaffold has been shown to enhance antitumor activity, with some derivatives demonstrating low micromolar or submicromolar GI₅₀ values against a panel of sixty tumor cell lines. nih.gov The versatility of the benzothiazole structure allows for modifications that can enhance its anticancer activity, as seen in derivatives incorporating benzamide, which have also shown promising results. nih.gov

Derivative TypeCell Line(s)Activity/PotencyReference
Fluorinated 2-aryl benzothiazolesMCF-7, MDA-MB-468GI₅₀ values of 0.4 µM and 0.57 µM nih.gov
Substituted chlorophenyl oxothiazolidine-based benzothiazoleHeLa96.8% inhibition, IC₅₀ of 9.76 µM nih.gov
Benzothiazole-2-thiol derivativesA549, HCT-116, SW620, etc.IC₅₀ values from 1.1 µM to 8.8 µM nih.gov
Pyrazole-based benzothiazole derivatives60 tumor cell linesLow micromolar to submicromolar GI₅₀ nih.gov
Benzothiazole aniline (B41778) derivatives (L1, L2, L1Pt, L2Pt)Liver, breast, lung, prostate, kidney, brain cancer cellsBetter cytotoxicity than cisplatin mdpi.com

Mechanisms of Action (e.g., Enzyme Inhibition)

The anticancer effects of benzothiadiazole derivatives are mediated through various mechanisms, with enzyme inhibition being a key area of investigation. nih.gov One of the most studied mechanisms is the inhibition of carbonic anhydrases (CAs), which are zinc-containing enzymes involved in pH regulation and other physiological processes critical for tumor survival. nih.govnih.gov By inhibiting tumor-associated CAs, benzothiadiazole derivatives can disrupt the tumor microenvironment, particularly in hypoxic tumors. nih.govnih.gov

In addition to CA inhibition, some benzothiadiazole derivatives have been found to target other critical pathways in cancer cells. For example, one study identified a derivative, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7), that simultaneously inhibits the AKT and ERK pathways. frontiersin.org These pathways are crucial for the survival and proliferation of tumor cells, and their inhibition represents a novel strategy for cancer treatment. frontiersin.org

Antimicrobial Spectrum of Benzothiadiazole Scaffolds

The benzothiadiazole scaffold is also a promising framework for the development of new antimicrobial agents. mdpi.comresearchgate.net Derivatives of benzothiadiazole have shown a broad spectrum of activity against various pathogens, including bacteria and fungi. researchgate.net

Antibacterial and Antifungal Investigations

Numerous studies have explored the antibacterial and antifungal properties of benzothiadiazole derivatives. These compounds have been found to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govmdpi.comresearchgate.net For example, certain benzothiazole-hydrazone analogues have demonstrated superior antibacterial potency compared to standard drugs like chloramphenicol (B1208) and rifampicin. nih.gov

In terms of antifungal activity, benzothiadiazole derivatives have shown promise against pathogenic fungi such as Candida albicans and Aspergillus niger. mdpi.comnih.goveurekaselect.com The presence of electron-withdrawing groups like halogens (Cl, Br, F) and nitro groups has been found to increase the antifungal activity of these compounds. nih.gov Conversely, electron-donating groups tend to enhance antibacterial activity. nih.gov

Derivative TypeTarget Organism(s)Activity/PotencyReference
Benzothiazole-hydrazonesVarious bacteriaSuperior to chloramphenicol and rifampicin nih.gov
Benzothiazole-hydrazonesVarious fungiGood activity compared to ketoconazole nih.gov
Chalcone-based benzothiazolesXanthomonas oryzae pv. oryzae, Xanthomonas axonopodis pv. citri, Ralstonia solanacearum33–72% inhibition at 50 μg/cm³ nih.gov
5-Methylphenanthridium benzothiazolesBacillus subtilis, Bacillus pumilus, Staphylococcus aureus, Streptococcus pyogenesMIC = 1–4 μg/ml (better than ciprofloxacin) nih.gov
Benzothiazole derivativesS. aureus, B. subtilis, E. coli, C. albicans, A. nigerModerate to high activity mdpi.com

Antiviral and Antimycobacterial Potential

Beyond their antibacterial and antifungal properties, benzothiadiazole derivatives have also been investigated for their potential against other types of pathogens. While the antiviral activity of this class of compounds is an area of ongoing research, their antimycobacterial potential has been more extensively documented. researchgate.net

Several studies have focused on the development of benzothiadiazole derivatives as antimycobacterial agents, particularly against Mycobacterium tuberculosis. rsc.org For instance, imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives have been synthesized and evaluated for their antitubercular activity. rsc.org One such derivative, IT10, displayed an IC₉₀ of 7.05 μM against M. tuberculosis H37Ra. rsc.org Another compound, IT06, also showed significant activity with an IC₅₀ of 2.03 μM. rsc.org These findings suggest that the benzothiadiazole scaffold could be a valuable starting point for the development of new drugs to combat tuberculosis.

Enzyme Inhibition Studies

As mentioned earlier, enzyme inhibition is a key mechanism through which benzothiadiazole derivatives exert their biological effects. nih.gov The inhibition of carbonic anhydrases is a well-documented example, with these compounds showing inhibitory activity against several human CA isoforms, including hCA I, hCA II, hCA V, and hCA XII. nih.gov

Amino acid-benzothiazole conjugates have been found to be particularly effective inhibitors of hCA V and hCA II, with Kᵢ values in the micromolar range. nih.gov For example, some of these conjugates have shown Kᵢ values as low as 2.9 µM against hCA V. nih.gov In addition to CAs, other enzymes have also been identified as potential targets for benzothiadiazole derivatives. For instance, some of these compounds have been shown to inhibit dihydroorotase, an enzyme essential for the survival of certain bacteria and fungi. mdpi.com DNA gyrase has also been identified as a target, with some derivatives showing potent inhibition of this enzyme. nih.gov

Derivative TypeEnzyme TargetInhibitory Activity (Kᵢ/IC₅₀)Reference
Amino acid-benzothiazole conjugateshCA I, hCA II, hCA V, hCA XIIKᵢ values from 2.9 to 88.1 µM nih.gov
Benzothiazole derivativesDNA gyraseIC₅₀ = 9.5 nM nih.gov
Benzothiazole derivativesDihydroorotasePotent inhibition of E. coli dihydroorotase mdpi.com

An extensive search for scientific literature detailing the biological activities of the specific chemical compound 6-bromo-5-fluoro-1,2,3-benzothiadiazole has been conducted. The investigation focused on the areas outlined in the user's request: inhibition of Fatty Acid Amide Hydrolase, impact on Mixed Function Oxidases, Carbonic Anhydrase inhibition, activity as a plant elicitor and insecticidal agent, and computational analysis of its binding affinity.

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Therefore, it is not possible to generate an article that is scientifically accurate and adheres to the provided outline, as the requested information does not appear to be available in the public domain. Research may exist on related benzothiadiazole or benzothiazole derivatives, but a focus solely on This compound , as per the instructions, cannot be fulfilled.

Advanced Spectroscopic and Analytical Characterization Techniques in Benzothiadiazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of benzothiadiazole derivatives.

¹H NMR: In the ¹H NMR spectrum of 1,2,3-benzothiadiazole (B1199882), proton signals appear at specific chemical shifts (ppm), providing information about the electronic environment of the hydrogen atoms. For instance, in CDCl₃, the protons of the parent 1,2,3-benzothiadiazole show distinct signals. chemicalbook.com The introduction of bromo and fluoro substituents, as in 6-bromo-5-fluoro-1,2,3-benzothiadiazole, significantly influences these chemical shifts due to their electronic effects.

¹³C NMR: The ¹³C NMR spectrum offers detailed insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms in the benzothiadiazole ring are sensitive to the nature and position of substituents. For example, in derivatives of 2,1,3-benzothiadiazole (B189464), the carbon signals are well-resolved and provide key structural information. rsc.org In substituted benzimidazoles, which share structural similarities, the ¹³C NMR chemical shifts of C4 and C7 are used to determine tautomeric equilibrium. mdpi.com

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally sensitive and informative technique for characterizing this compound. nih.gov The high natural abundance and large gyromagnetic ratio of the ¹⁹F nucleus result in strong signals with a wide chemical shift range, making it an excellent probe for molecular structure and interactions. nih.gov The chemical shift of the fluorine atom provides direct information about its local electronic environment.

Table 1: Representative NMR Data for Benzothiadiazole and Related Structures

CompoundNucleusSolventChemical Shifts (δ, ppm)
1,2,3-Benzothiadiazole¹HCCl₄8.564, 8.045, 7.612, 7.567
2,1,3-Benzothiadiazole¹HAcetone8.050, 7.723
2,1,3-Benzothiadiazole¹HCDCl₃7.966, 7.531
4-(4-Chlorophenyl)benzo[c] chemicalbook.comrsc.orgrsc.orgthiadiazole¹³CCDCl₃155.6, 153.3, 135.7, 134.5, 133.3, 130.5, 129.6, 128.8, 127.7, 120.9
2-Bromothiazole¹HCDCl₃7.605, 7.306

Data sourced from references chemicalbook.comrsc.orgchemicalbook.comchemicalbook.com

Mass Spectrometry (MS, HRMS, MALDI-TOF MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound.

MS and HRMS: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the elemental formula. For instance, the predicted monoisotopic mass of 6-bromo-1,2,3-benzothiadiazole (B1655099) is 213.92003 Da. uni.lu This level of precision is crucial for confirming the identity of newly synthesized compounds. HRMS data for related bromo-substituted heterocyclic compounds have been reported, confirming their elemental compositions. rsc.org

MALDI-TOF MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful for the analysis of larger molecules and polymers derived from benzothiadiazole units. For example, it has been used to determine the mass of dithienosilole-co-5-fluoro-2,1,3-benzothiadiazole containing polymers. rsc.org

Table 2: Predicted m/z for Adducts of 6-bromo-1,2,3-benzothiadiazole

Adductm/z
[M+H]⁺214.92731
[M+Na]⁺236.90925
[M-H]⁻212.91275
[M+NH₄]⁺231.95385
[M+K]⁺252.88319

Data sourced from reference uni.lu

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For benzothiadiazole derivatives, characteristic vibrational bands can be observed. For instance, in a related compound, 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, characteristic IR peaks were observed for N-H (3344 cm⁻¹) and C=O (1666 cm⁻¹) stretching vibrations. nih.gov The C-Br and C-F stretching vibrations in this compound are expected to appear in the fingerprint region of the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Photophysical Characterization

UV-Vis spectrophotometry provides information about the electronic transitions within a molecule and is used to determine its absorption properties. The photophysical characteristics of benzothiadiazole derivatives are of significant interest for applications in organic electronics. The introduction of a fluorine atom into the benzothiadiazole ring, as seen in polymers containing 5-fluoro-2,1,3-benzothiadiazole, can lead to a red-shift in the absorption spectrum. nih.gov The absorption and emission properties of small molecules based on 2,1,3-benzothiadiazole have been studied, showing that they can absorb light from the UV to the yellow region and emit light from green to red/near-infrared. semanticscholar.org

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. The crystal structures of several related bromo-substituted benzothiazole (B30560) and benzothiadiazine derivatives have been determined. nih.govresearchgate.netresearchgate.netnih.gov These studies reveal important information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the material's properties. For example, the crystal structure of 6-bromo-2-methylsulfanyl-1,3-benzothiazole shows an almost planar molecule with a short contact between the bromine and sulfur atoms. researchgate.net

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful technique for investigating the electrochemical properties of molecules, including their oxidation and reduction potentials. These properties are crucial for applications in organic electronics, such as organic field-effect transistors and solar cells. The electrochemical behavior of various benzothiadiazole derivatives has been investigated. semanticscholar.org For instance, the incorporation of fluorine-substituted benzothiadiazole into a polymer backbone has been shown to improve its electrochemical properties, including a lower optical band gap. nih.gov CV studies of organotellurium compounds containing bromo-substituents have also been reported, demonstrating the influence of the halogen on the electrochemical behavior. researchgate.net

Chromatographic Techniques (e.g., HPLC, GC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for the purification and analysis of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. HPLC is often used to check the purity of benzothiadiazole derivatives. nih.gov A low thermal mass GC (LTM GC) method has been developed for the rapid separation and quantification of isomers of bromofluoro benzaldehyde, demonstrating the power of modern GC techniques for analyzing halogenated aromatic compounds. rsc.org

Computational and Theoretical Investigations of Molecular and Electronic Structures

Density Functional Theory (DFT) Calculations for Ground and Excited States

Density Functional Theory (DFT) stands as a cornerstone for the computational analysis of benzothiadiazole derivatives. Researchers employ DFT methods to calculate the optimized geometry, electronic structure, and energies of the molecule in its ground state. A common and effective combination of functional and basis set for such organic systems is B3LYP/6-31G**. researchgate.netresearchgate.net This level of theory provides a reliable balance between computational cost and accuracy for predicting molecular properties.

For investigating the behavior of the molecule in its excited states, which is fundamental to understanding its photophysical properties, Time-Dependent DFT (TD-DFT) is the method of choice. researchgate.net TD-DFT calculations allow for the simulation of electronic transitions, providing information on absorption and emission characteristics by modeling how the electron distribution changes upon photoexcitation. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Levels)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's electronic properties and reactivity. youtube.comwikipedia.org The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability.

In benzothiadiazole systems, the HOMO is typically delocalized over the entire molecule, including contributions from the aryl donors and the benzothiadiazole core, while the LUMO is often localized on the electron-accepting benzothiadiazole unit. researchgate.net The introduction of a highly electronegative fluorine atom, as in 6-bromo-5-fluoro-1,2,3-benzothiadiazole, is known to significantly impact these energy levels. Fluorination generally leads to a stabilization (lowering) of both the HOMO and LUMO energy levels. core.ac.uk This lowering enhances the oxidative and thermal stability of the compound compared to its non-fluorinated analogues. core.ac.uk

While specific calculated values for this compound are not publicly available, data from related fluorinated benzothiadiazole-containing polymers illustrate this trend.

Polymer SystemHOMO (eV)LUMO (eV)Band Gap (eV)
PTBTT-5.68-3.911.77
PHTBTHT-5.71-3.721.99
PFBTF-5.61-4.041.57
PTTBTTT-5.51-3.711.80

*Data derived from electrochemical measurements on fluorinated benzothiadiazole-based polymers and calculated from cyclic voltammograms. core.ac.uk

Electron Affinity (EA) and Ionization Potential Calculations

Electron Affinity (EA) and Ionization Potential (IP) are fundamental electronic properties that quantify the energy change when a molecule gains or loses an electron, respectively. These parameters can be estimated directly from the energies of the frontier molecular orbitals using Koopmans' theorem.

Ionization Potential (IP) is the energy required to remove an electron and can be approximated by the negative of the HOMO energy (IP ≈ -E_HOMO).

Electron Affinity (EA) is the energy released when an electron is added and can be approximated by the negative of the LUMO energy (EA ≈ -E_LUMO).

Using the theoretical values obtained from DFT calculations for the HOMO and LUMO, one can therefore estimate the IP and EA for this compound. A lower HOMO energy would correspond to a higher ionization potential, indicating greater difficulty in removing an electron and thus higher oxidative stability. core.ac.uk Similarly, a lower LUMO energy suggests a higher electron affinity, indicating a greater ability to accept an electron.

Modeling of Aromaticity and Electron Delocalization

Aromaticity is a key concept describing the enhanced stability of cyclic molecules due to the delocalization of π-electrons. nih.govmasterorganicchemistry.com In complex fused systems like benzothiadiazole, the degree of aromaticity can be quantified computationally using specific indices. ineosopen.org

Two widely used metrics are:

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. A HOMA value of 1 indicates a fully aromatic system, while values closer to 0 signify a non-aromatic system.

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of a ring. Large negative NICS values are indicative of significant diatropic ring currents and thus strong aromatic character.

Studies on the related compound 6-bromo-2-methylsulfanyl-1,3-benzothiazole show that the benzene (B151609) ring exhibits substantially higher cyclic π-electron delocalization than the fused thiazole (B1198619) ring. researchgate.net This trend is expected to hold for this compound.

Ring SystemHOMA ValueNICS Value
Benzene Ring0.95-9.61
Thiazole Ring0.69-7.71

*Computational data for 6-bromo-2-methylsulfanyl-1,3-benzothiazole. researchgate.net

This data clearly indicates that while the entire molecule benefits from electron delocalization, the benzenoid portion retains a much stronger aromatic character than the heterocyclic part. researchgate.net

Simulations of Spectroscopic Properties (e.g., Emission Spectra)

Theoretical simulations of spectroscopic properties are invaluable for interpreting experimental data and predicting the optical behavior of new compounds. As mentioned, Time-Dependent DFT (TD-DFT) is a powerful tool for this purpose. researchgate.net

By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the absorption maxima (λmax) in the UV-Vis spectrum. researchgate.net These calculations reveal which electronic transitions are responsible for the observed absorption bands, such as the characteristic intramolecular charge transfer (ICT) transitions from a HOMO, located on a donor part of a molecule, to a LUMO centered on an acceptor unit like benzothiadiazole. researchgate.net Similarly, by modeling the relaxation from the first excited state back to the ground state, it is possible to simulate emission spectra and predict the fluorescence wavelength.

Computational Studies on Regioselectivity and Reaction Mechanisms

Computational chemistry is instrumental in predicting the outcome of chemical reactions by mapping out potential reaction pathways and determining their activation energies. mdpi.comresearchgate.net For the benzothiadiazole core, DFT calculations have been successfully used to understand and predict regioselectivity in functionalization reactions. nih.govacs.org

For instance, studies on the Ir-catalyzed C–H borylation of the parent 2,1,3-benzothiadiazole (B189464) have used DFT to rationalize the observed regioselectivity, showing why certain C-H bonds are more susceptible to activation than others. acs.org Furthermore, computational modeling has been applied to predict the reactivity of novel intermediates. DFT calculations on the 2,1,3-benzothiadiazol-4,5-yne intermediate predicted significant distortion of the triple bond, correctly anticipating that nucleophilic attack would occur selectively at the C5 position. acs.org These theoretical studies provide a deep understanding of the electronic factors that control reaction outcomes, guiding the development of synthetic strategies for creating specifically substituted benzothiadiazole derivatives.

Future Research Directions and Emerging Paradigms for 6 Bromo 5 Fluoro 1,2,3 Benzothiadiazole

Exploration of Novel Synthetic Methodologies

The synthesis of benzothiadiazole derivatives is a well-established field, yet the specific preparation of 6-bromo-5-fluoro-1,2,3-benzothiadiazole necessitates dedicated research into novel and efficient synthetic routes. The primary and most common strategy for obtaining benzothiadiazoles involves the reaction of ortho-phenylenediamine derivatives with thionyl chloride (SOCl₂). mdpi.com Future work will likely adapt this approach, starting from a suitably substituted 4-bromo-5-fluoro-1,2-diaminobenzene.

However, the future of its synthesis lies in moving beyond traditional methods toward more sophisticated and sustainable techniques. One promising avenue is the use of direct (hetero)arylation. This method offers an environmentally attractive procedure for creating benzothiadiazole-based small molecules by generating less waste in a cost-effective manner compared to classical cross-coupling reactions like the Suzuki coupling. rsc.org Research into low-loading palladium-catalyzed reactions, potentially without the need for ligands or additives, could prove to be a method of choice. rsc.org

Furthermore, exploring cyclization reactions of thioamides presents another important route. bohrium.com Methodologies such as aerobic visible-light photoredox synthesis and catalyst-free electrochemical synthesis are at the forefront of modern organic chemistry and could offer mild and efficient pathways to the target compound and its analogues. bohrium.com

Design of Highly Tunable Benzothiadiazole Derivatives for Specific Applications

The 2,1,3-benzothiadiazole (B189464) (BTD) core is a versatile building block for fluorophores used in analyte-sensing optical devices. mdpi.com The inherent electron-deficient nature of the benzothiadiazole ring system, enhanced by the electron-withdrawing fluoro and bromo substituents in this compound, makes it an excellent acceptor unit in donor-acceptor (D-A) architectures. The ability to tune the electronic and photophysical properties by modifying the substituents is a key area for future research.

By strategically pairing the this compound core with various electron-donating groups, researchers can design derivatives with tailored properties for specific applications. nih.gov For instance, adjusting the π-conjugation can regulate aggregation and photoluminescence properties, leading to materials with tunable solid-state emissions for applications in single-component white-light-emitting diodes (WLEDs). rsc.org The design of symmetrical D-π-A-π-D molecules based on this core could yield dyes with broad absorption across the visible spectrum, making them suitable for light-harvesting applications. bohrium.com

Future design efforts will focus on creating multifunctional compounds. For example, a rationally designed derivative could act as both a red optical waveguide and a p-type semiconductor in organic field-effect transistors (OFETs), making it a candidate for hybrid organic field-effect optical waveguides (OFEWs). nih.gov The introduction of nitro or cyano groups has also been explored to create polymers with lower lying LUMO levels for n-type semiconductors. nih.gov

Table 1: Examples of Tunable Benzothiadiazole Derivatives and Potential Applications
Derivative TypeTuning StrategyPotential ApplicationReference
D-π-A-π-D ArchitecturesVarying electron-donating end-groups and π-bridge length.Organic photovoltaics, Light-harvesting systems. bohrium.com
Polymers with varied acceptor units (e.g., F, CN)Substitution of electron-withdrawing groups on the BTD core.n-type and ambipolar organic field-effect transistors (OFETs). nih.gov
Molecules with adjusted conjugationModifying attached conjugated structures to control aggregation.Single-component white light-emitting diodes (WLEDs). rsc.org
Multidonor DerivativesRational design to incorporate multiple donor moieties.Multifunctional materials for organic photonics and electronics (e.g., OFEWs). nih.gov

Advanced Materials Integration (e.g., Covalent Organic Frameworks)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures, making them appealing for applications in photocatalysis and electronics. rsc.orgnih.gov The integration of benzothiadiazole units into COF skeletons is a burgeoning research area. mdpi.com These D-A type COFs often exhibit enhanced charge separation of photoexcited electrons and holes, leading to superior photocatalytic activities. rsc.org

Future research will undoubtedly focus on using this compound as a building block to construct novel COFs. The specific electronic properties imparted by the bromo- and fluoro-substituents could lead to COFs with tailored band gaps and redox potentials. nih.gov Such materials could be highly effective heterogeneous photocatalysts for a range of reactions, including the reduction of aqueous Cr(VI) or the oxidative coupling of amines under visible light. rsc.orgnih.gov Researchers have already demonstrated that benzothiadiazole-based COFs can be highly efficient for visible-light-driven hydrogen evolution. rsc.org The precise, tunable nature of COFs allows for systematic investigation into structure-property relationships, and the inclusion of this specific monomer could unlock new levels of performance. mdpi.comresearchgate.net

Deepening Mechanistic Understanding of Biological Interactions

Benzothiazole (B30560) derivatives are recognized for a wide range of biological activities, including antimicrobial and antitumor properties. nih.gov Benzothiadiazole-containing fluorophores have also emerged as valuable bioprobes for imaging various cellular components and processes. researchgate.net However, the specific biological interactions of this compound remain largely uncharacterized.

A significant future research direction will be to elucidate the mechanisms through which this compound and its derivatives interact with biological systems. This involves:

In-vitro screening: Assessing its activity against a panel of cancer cell lines, bacteria, and fungi to identify potential therapeutic applications.

Target identification: Utilizing techniques like affinity chromatography and proteomics to identify the specific proteins or enzymes that the compound binds to.

Computational modeling: Employing molecular docking and molecular dynamics simulations to predict and analyze the binding modes of the compound with its biological targets.

Bioimaging Probe Development: Leveraging the potential fluorogenic properties of the benzothiadiazole core to design probes for specific analytes or cellular environments, building on existing work with BTD derivatives. researchgate.net

Understanding these fundamental interactions is crucial for the rational design of new therapeutic agents or diagnostic tools based on the this compound scaffold.

Development of Machine Learning and AI-Driven Design Strategies

The traditional process of drug and materials discovery is often lengthy and costly. The integration of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift, enabling the rapid prediction of molecular properties and accelerating the design of new compounds. nih.govfrontiersin.org

For benzothiadiazole derivatives, ML models are already being developed to forecast photophysical characteristics, such as maximum absorption and emission wavelengths, with high accuracy. acs.orgnih.gov These models use molecular fingerprints to correlate structural features with observed properties, reducing the need for expensive and time-consuming computational chemistry calculations. acs.org Future research will expand these strategies to this compound by:

Property Prediction: Training ML models on existing data for halogenated benzothiadiazoles to predict the electronic, optical, and biological properties of new, unsynthesized derivatives.

Inverse Design: Using generative AI models to propose novel structures based on the this compound scaffold that are optimized for a specific target property (e.g., a desired emission color or high binding affinity to a particular enzyme).

Synthesis Planning: Developing AI tools that can propose efficient and sustainable synthetic routes for target derivatives, further streamlining the discovery pipeline. The development of web-based predictive tools could democratize this approach, allowing a broader range of researchers to leverage ML for molecular design. acs.org

Sustainability and Green Chemistry Approaches in Synthesis

The principles of green chemistry are becoming increasingly integral to chemical synthesis, aiming to reduce waste, minimize energy consumption, and use safer reagents. airo.co.in The future synthesis of this compound and its derivatives must align with these principles.

Key areas of focus will include:

Eco-friendly Solvents: Replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as water, ethanol, or ionic liquids. airo.co.in

Energy-Efficient Methods: Employing techniques like microwave-assisted or ultrasound-irradiated synthesis, which can significantly reduce reaction times and energy usage. bohrium.comairo.co.in

Catalyst Innovation: Developing metal-free or highly reusable heterogeneous catalysts to replace stoichiometric and often toxic reagents. bohrium.commdpi.com The use of direct arylation, as mentioned earlier, is a prime example of a greener approach compared to traditional cross-coupling methods that generate significant metallic waste. rsc.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, a core tenet of green chemistry.

By embedding sustainability into the synthetic process, researchers can ensure that the development of these advanced materials does not come at an undue environmental cost. nih.govairo.co.in

Table 2: Green Chemistry Approaches for Benzothiadiazole Synthesis
ApproachDescriptionAdvantageReference
Direct ArylationPalladium-catalyzed C-H bond activation, avoiding organometallic reagents.Reduces polluting waste, cost-effective, higher atom economy. rsc.org
Microwave-Assisted SynthesisUsing microwave irradiation as an energy source to accelerate reactions.Shorter reaction times, increased yields, energy efficiency. nih.govairo.co.in
Ultrasound IrradiationUsing ultrasonic waves to promote chemical reactions.Mild conditions, often catalyst-free, efficient. bohrium.com
Use of Green SolventsReplacing hazardous organic solvents with water, ethanol, or ionic liquids.Non-toxic, biodegradable, and often recyclable. airo.co.in
Heterogeneous CatalysisUsing solid catalysts that can be easily recovered and reused.Simplifies purification, reduces waste, catalyst can be recycled. mdpi.com

Q & A

Q. What are the common synthetic routes for preparing 6-bromo-5-fluoro-1,2,3-benzothiadiazole, and what reaction conditions are critical for achieving high yield and purity?

Methodological Answer: The synthesis typically involves sequential halogenation of the benzothiadiazole core. A two-step approach is often employed:

Bromination : Direct bromination of 1,2,3-benzothiadiazole using bromine (Br₂) in nitric acid (HNO₃) under reflux conditions introduces bromine at the 6-position. Excess bromine and controlled temperature (70–80°C) minimize polybrominated by-products .

Fluorination : Electrophilic fluorination of the intermediate (e.g., 6-bromo-1,2,3-benzothiadiazole) using fluorine gas (F₂) or Selectfluor® in polar solvents (e.g., acetonitrile) at 0–25°C ensures regioselectivity at the 5-position .
Critical Parameters :

  • Stoichiometric control of bromine to avoid over-substitution.
  • Use of anhydrous conditions during fluorination to prevent hydrolysis.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate) to isolate the target compound.

Q. What spectroscopic and analytical methods are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Absence of aromatic protons (due to full substitution) confirms halogenation.
    • ¹³C NMR : Peaks at ~150–160 ppm indicate thiadiazole ring carbons; Br and F substituents cause distinct splitting .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ at m/z 233.1) and isotopic patterns for Br and F .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, S, Br, and F percentages to validate purity (>95%) .

Advanced Research Questions

Q. How can competing substitution pathways be minimized during the synthesis of this compound?

Methodological Answer: Competing pathways (e.g., over-bromination or nitro-group formation) arise from harsh reaction conditions. Strategies include:

  • Controlled Bromination : Use dilute HNO₃ (70%) to suppress nitration side reactions. Monitor reaction progress via TLC or GC-MS to terminate bromination at the monobromo stage .
  • Fluorination Selectivity : Employ fluorinating agents like Selectfluor® instead of F₂ gas, which reduces radical side reactions. Low temperatures (0–5°C) further enhance regioselectivity .
  • By-Product Analysis : Isolate and characterize by-products (e.g., 4,5,7-tribromo derivatives) using preparative TLC and XRD to refine synthetic protocols .

Q. How does the substitution pattern of this compound influence its electron-withdrawing properties in organic semiconductors?

Methodological Answer: The 6-Br and 5-F substituents synergistically enhance electron-withdrawing capacity:

  • Electronic Effects :
    • Br (σₚ = +0.23) and F (σₚ = +0.06) increase the thiadiazole ring’s electron deficiency, lowering the LUMO energy (-3.2 eV) and reducing bandgap (~2.8 eV) .
    • This improves charge transport in organic field-effect transistors (OFETs) and enhances light absorption in photovoltaic devices .
  • Structural Characterization :
    • Density Functional Theory (DFT) calculations correlate substituent positions with charge distribution.
    • Ultraviolet Photoelectron Spectroscopy (UPS) validates HOMO/LUMO alignment in thin-film devices .

Q. How can researchers resolve contradictions in reported reaction yields or by-product distributions for halogenated benzothiadiazoles?

Methodological Answer: Discrepancies often stem from variations in reaction conditions or characterization methods. A systematic approach includes:

  • Reproducibility Checks : Replicate reactions using identical reagents (e.g., HNO₃ concentration, bromine purity) and temperatures .
  • Advanced Chromatography : Use HPLC or GC-MS to quantify by-products (e.g., 4-bromo-7-nitro derivatives) and adjust stoichiometry .
  • Cross-Validation : Compare NMR and XRD data with literature to confirm structural assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.